3-(3,4-dimethoxyphenyl)propane-1-thiol
Description
3-(3,4-Dimethoxyphenyl)propane-1-thiol is a sulfur-containing aromatic compound characterized by a propane-1-thiol backbone substituted with a 3,4-dimethoxyphenyl group. The presence of the thiol (-SH) functional group confers unique reactivity, including nucleophilicity and susceptibility to oxidation, while the 3,4-dimethoxy substitution on the phenyl ring may influence electronic and steric properties. Current evidence identifies its primary use in laboratory research, though specific biological or industrial applications remain underexplored in the provided literature .
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)propane-1-thiol |
InChI |
InChI=1S/C11H16O2S/c1-12-10-6-5-9(4-3-7-14)8-11(10)13-2/h5-6,8,14H,3-4,7H2,1-2H3 |
InChI Key |
HLUFDKANEOVICH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCS)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)propane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propanethiol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction. This is achieved by reacting 3,4-dimethoxybenzaldehyde with propanethiol in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)propane-1-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Curcumin Analogs with 3,4-Dimethoxyphenyl Moieties
Evidence from a Molecules study (2013) highlights structurally related curcumin analogs, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) and (E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone (2e). Key comparisons:
| Property | 3-(3,4-Dimethoxyphenyl)propane-1-thiol | Compound 3e (Curcumin Analog) | Compound 2e (Curcumin Analog) |
|---|---|---|---|
| Functional Groups | Thiol, 3,4-dimethoxyphenyl | Acryloyl, benzylidene | Acryloyl, benzylidene |
| Key Activities | Not reported | Antioxidant, tyrosinase inhibition | HIV-1 protease inhibition |
| Cytotoxicity | Not tested | Non-toxic to normal lung cells | Non-toxic to normal lung cells |
- Reactivity Differences : The thiol group in the target compound may enable disulfide bond formation or metal chelation, contrasting with the α,β-unsaturated ketone (acryloyl) in 3e and 2e, which participates in Michael addition reactions. This distinction suggests divergent biological interaction mechanisms .
- Thiols are known for radical scavenging, implying possible antioxidant utility, but this requires experimental validation .
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
This structurally related compound (CAS 10535-17-8) shares the 3,4-dimethoxyphenyl group but differs in its propane-1,3-diol backbone and 2-methoxyphenoxy substituent. Key contrasts:
| Property | This compound | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol |
|---|---|---|
| Functional Groups | Thiol | Diol, phenoxy ether |
| Solubility | Likely hydrophobic (thiol) | More hydrophilic (diol, ether) |
| Applications | Research chemical | Laboratory research (non-drug) |
- However, neither compound’s biological activities are explicitly detailed in the evidence .
Thiol vs. Acryloyl Groups
- Thiol (-SH) : High nucleophilicity enables participation in redox reactions (e.g., glutathione-like activity) and metal coordination. However, oxidative instability may limit therapeutic utility without stabilization strategies.
- Acryloyl (α,β-unsaturated ketone) : Facilitates covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes), as seen in 3e and 2e’s tyrosinase and HIV-1 protease inhibition .
Methoxy Substitutions
For example, 3e’s dimethoxy groups correlate with stronger tyrosinase inhibition than hydroxylated analogs .
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